![molecular formula C12H9BrN2 B14545037 5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole CAS No. 62148-28-1](/img/structure/B14545037.png)
5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features a bromine atom at the 5th position and a methyl group at the 2nd position on the imidazole ring, fused with a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of an amino nitrile with an aldehyde.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: Similar structure but lacks the naphthalene moiety.
2-Bromo-1-methyl-1H-imidazole: Similar structure but with different substitution patterns.
Uniqueness
5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole is unique due to its fused naphthalene-imidazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
62148-28-1 |
|---|---|
Molecular Formula |
C12H9BrN2 |
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-bromo-2-methyl-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C12H9BrN2/c1-7-14-11-6-10(13)8-4-2-3-5-9(8)12(11)15-7/h2-6H,1H3,(H,14,15) |
InChI Key |
XTRXGCDIWKTUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


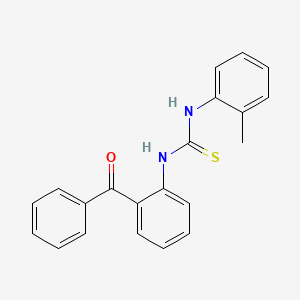
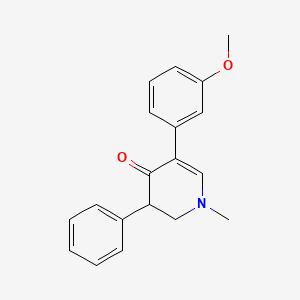

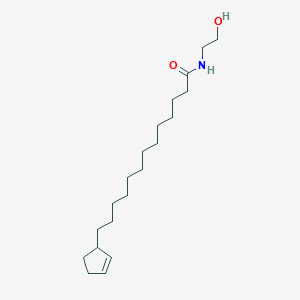
![7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate](/img/structure/B14544979.png)
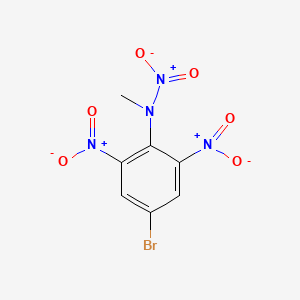
![Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro-](/img/structure/B14545000.png)
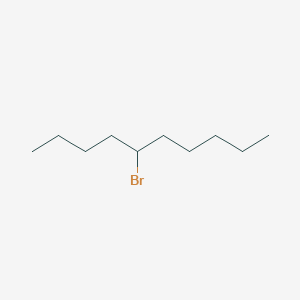
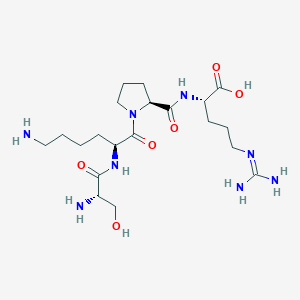
![7-[2-(Diethylamino)ethoxy]-9H-carbazol-2-OL](/img/structure/B14545014.png)
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,5,6-trimethyl-](/img/structure/B14545021.png)
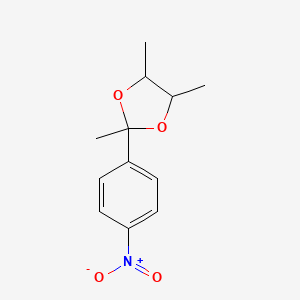
![3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545038.png)

